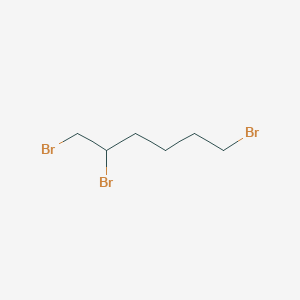

1,2,6-Tribromohexane

Description

Contextualization of Halogenated Alkanes in Contemporary Organic Synthesis Research

Halogenated alkanes, or haloalkanes, are a fundamental class of organic compounds characterized by an alkane structure in which one or more hydrogen atoms have been replaced by halogen atoms. studymind.co.uk Their significance in modern organic synthesis is substantial, as they serve as versatile building blocks and precursors for a wide array of more complex molecules. studymind.co.uk The presence of a halogen atom introduces a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. studymind.co.uk This inherent reactivity is a cornerstone of their utility in synthetic chemistry.

Halogenated compounds are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the assembly of organic molecules. They participate in a variety of fundamental reactions, including substitution and elimination reactions. wikipedia.org In substitution reactions, the halogen acts as a leaving group and is replaced by another atom or functional group, while elimination reactions, such as dehydrohalogenation, lead to the formation of alkenes and alkynes. wikipedia.orglibretexts.org

The strategic incorporation of halogens like bromine can influence a molecule's electronic properties, lipophilicity, and metabolic stability, which is of particular interest in medicinal chemistry and materials science. For instance, the introduction of halogen atoms can enhance the pharmacological activity and bioavailability of drug candidates. Furthermore, polyhalogenated alkanes, compounds with multiple halogen atoms, exhibit unique reactivity and are used in a range of applications, from solvents to intermediates in the synthesis of complex targets. libretexts.org

Structural Isomerism and Positional Isomer Effects in Tribromohexanes

Structural isomerism occurs when molecules share the same molecular formula but have different arrangements of atoms. libretexts.org In the case of tribromohexane (C₆H₁₁Br₃), numerous structural isomers are possible, which can be broadly categorized into chain, positional, and functional group isomers. However, for tribromohexanes, positional isomerism is particularly significant. Positional isomers have the same carbon skeleton but differ in the location of the substituent bromine atoms. quora.comyoutube.com

The position of the bromine atoms on the hexane (B92381) chain has a profound effect on the physical and chemical properties of the molecule. docbrown.info For example, the boiling points, densities, and reactivity of tribromohexane isomers can vary significantly. docbrown.info These differences arise from variations in intermolecular forces and steric hindrance.

Consider the distinction between vicinal and geminal dihalides as a simpler analogous case. Vicinal dihalides have halogens on adjacent carbons, while geminal dihalides have them on the same carbon. brainkart.comjove.com These structural differences lead to different products upon reaction. For instance, hydrolysis of vicinal dihalides with aqueous potassium hydroxide (B78521) typically yields glycols, whereas geminal dihalides produce aldehydes or ketones. brainkart.com

In 1,2,6-tribromohexane, the bromine atoms are located at positions 1, 2, and 6. The 1,2-dibromo functionality constitutes a vicinal arrangement, while the bromine at the 6-position is a terminal primary bromide. This specific arrangement dictates its reactivity. For instance, elimination reactions involving the vicinal bromides can lead to the formation of a double bond, while the terminal bromine can undergo substitution reactions. The relative reactivity of these positions can be influenced by the reaction conditions and the nature of the attacking reagent.

Below is a table comparing this compound with one of its positional isomers, 1,2,3-tribromohexane, to illustrate the differences in their structures.

| Property | This compound | 1,2,3-Tribromohexane |

| Molecular Formula | C₆H₁₁Br₃ | C₆H₁₁Br₃ |

| Molar Mass | 322.86 g/mol | 322.86 g/mol |

| IUPAC Name | This compound | 1,2,3-tribromohexane |

| CAS Number | 81536-61-0 | Not available |

| Structure | BrCH₂(CH₂)₃CH(Br)CH₂Br | CH₃CH₂CH₂CH(Br)CH(Br)CH₂Br |

Data sourced from PubChem and other chemical databases. nih.govnih.govnist.gov

Historical Development of Synthetic Methodologies for Polybromoalkanes

The synthesis of halogenated alkanes, including polybromoalkanes, has a long history intertwined with the development of organic chemistry itself. Early methods often involved direct halogenation of alkanes. byjus.com Free-radical halogenation, for instance, involves the reaction of an alkane with a halogen in the presence of heat or UV light. byjus.commasterorganicchemistry.com However, this method often leads to a mixture of products, as it can be difficult to control the position and degree of halogenation, especially in alkanes with different types of C-H bonds. byjus.commasterorganicchemistry.com

A significant advancement in the synthesis of polyhalogenated compounds came with the development of methods for the controlled addition of halogens to alkenes and alkynes. The addition of bromine (Br₂) to an alkene, for example, is a classic method for preparing vicinal dibromides. libretexts.org This reaction proceeds via a cyclic bromonium ion intermediate and results in the anti-addition of the two bromine atoms.

For the synthesis of more complex polybromoalkanes, multi-step strategies are often required. One common approach involves the halogenation of an unsaturated precursor. For instance, to synthesize a tribromoalkane, one might start with a diene or an enyne and perform sequential halogenation and/or hydrohalogenation reactions.

The development of reagents and catalysts has also played a crucial role. For example, the use of N-bromosuccinimide (NBS) allows for the selective allylic or benzylic bromination, providing a more controlled way to introduce bromine atoms compared to using elemental bromine.

Historically, the synthesis of polyhalogenated compounds was often driven by their industrial applications, such as their use as solvents, refrigerants, and fire retardants. wikipedia.orgpressbooks.pub However, with the growing understanding of their environmental impact, the focus has shifted towards more sustainable and selective synthetic methods.

A key strategy for preparing polyhaloalkanes is through the transformation of other functional groups. For example, alcohols can be converted to alkyl halides using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This allows for the introduction of bromine atoms at specific positions in a molecule. The synthesis of geminal dihalides can be achieved by reacting aldehydes or ketones with reagents like phosphorus pentachloride (PCl₅). brainkart.com

The Williamson ether synthesis, a method for forming ethers from an organohalide and an alcohol, also highlights the importance of haloalkanes as synthetic intermediates. edubull.com While not directly a method for polybromoalkane synthesis, it underscores the synthetic utility of the carbon-halogen bond.

Significance of this compound in Advanced Chemical Research

This compound is a valuable reagent in advanced chemical research due to its unique combination of reactive sites. The presence of both vicinal dibromides and a terminal primary bromide allows for a range of selective transformations, making it a versatile building block for the synthesis of complex molecules.

The vicinal dibromide functionality can be used to introduce unsaturation into a molecule through dehydrobromination reactions. libretexts.orglibretexts.org Treatment with a strong base can lead to the formation of a double bond, and under harsher conditions, a triple bond can be formed via a double dehydrobromination. libretexts.orgmasterorganicchemistry.com This makes this compound a useful precursor for the synthesis of unsaturated long-chain compounds.

The terminal primary bromide is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups at the end of the hexane chain. For example, it can be reacted with nucleophiles such as cyanides, azides, or alkoxides to introduce new functionalities.

The combination of these reactive sites allows for the stepwise functionalization of the molecule. For instance, one could first perform a selective substitution at the 6-position, followed by an elimination reaction involving the 1,2-dibromides. This orthogonal reactivity is highly desirable in organic synthesis as it allows for the construction of complex molecular architectures in a controlled manner.

Furthermore, polyhalogenated compounds are being investigated for their potential applications in materials science and medicinal chemistry. The presence of multiple bromine atoms can impart specific properties to a molecule, such as increased density, altered lipophilicity, and the ability to form halogen bonds, which are non-covalent interactions that can influence molecular recognition and self-assembly processes.

Current Gaps and Future Directions in Tribromohexane Research

While the fundamental reactivity of bromoalkanes is well-established, there are still gaps in our understanding and application of more complex polyhalogenated compounds like this compound.

One area for future research is the development of more selective and efficient methods for the synthesis of this compound and its isomers. While general methods for polyhalogenation exist, achieving high yields and selectivity for a specific isomer can be challenging. The development of new catalytic systems that can control the regioselectivity of bromination reactions would be a significant advancement.

Another important direction is the exploration of the synthetic utility of this compound in the context of modern organic synthesis. This includes its use in metal-catalyzed cross-coupling reactions. nih.gov The development of conditions that allow for the selective coupling at one of the bromine-bearing carbons would open up new avenues for the synthesis of complex molecules. For instance, achieving site-selective cross-coupling in a polyhalogenated substrate with identical halogens is a current challenge in organic synthesis. nih.gov

Furthermore, the potential applications of this compound and its derivatives in medicinal chemistry and materials science are largely unexplored. Research could focus on synthesizing novel compounds derived from this compound and evaluating their biological activity or material properties. The design of hybrid molecules incorporating purine (B94841) and pyrimidine (B1678525) scaffolds, for example, is a promising area in anticancer drug discovery where versatile building blocks are needed. mdpi.com

The use of computational modeling and artificial intelligence to predict the reactivity and properties of tribromohexane isomers could also guide future experimental work. chemaxon.com These tools could help to identify promising synthetic targets and reaction conditions, accelerating the pace of discovery in this area.

Finally, as with all halogenated compounds, there is a need to consider the environmental impact and to develop greener synthetic routes and applications. This includes the use of less toxic reagents, the development of catalytic methods that minimize waste, and the design of biodegradable products.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11Br3 |

|---|---|

Poids moléculaire |

322.86 g/mol |

Nom IUPAC |

1,2,6-tribromohexane |

InChI |

InChI=1S/C6H11Br3/c7-4-2-1-3-6(9)5-8/h6H,1-5H2 |

Clé InChI |

WQEQYRFDVUEATJ-UHFFFAOYSA-N |

SMILES canonique |

C(CCBr)CC(CBr)Br |

Origine du produit |

United States |

Synthetic Methodologies for 1,2,6 Tribromohexane

Regioselective and Stereoselective Bromination of Hexane (B92381) Derivatives

Achieving the specific 1,2,6-tribromo substitution pattern on a hexane backbone through direct bromination of hexane itself is challenging due to the inherent reactivity of different C-H bonds in free radical processes. However, strategies involving regioselective and stereoselective approaches can be considered.

Free Radical Bromination Approaches for C-H Activation

Free radical bromination of alkanes, typically initiated by light or radical initiators, generally favors substitution at more substituted carbon atoms due to the greater stability of more substituted alkyl radicals libretexts.orglumenlearning.com. For hexane, this means that secondary C-H bonds are more reactive than primary ones. To achieve a 1,2,6-tribromohexane, one would need to overcome this inherent selectivity or start with a precursor that directs bromination to these specific positions.

Direct free radical bromination of hexane with bromine (Br₂) in the presence of a radical initiator like AIBN or under UV light would likely result in a complex mixture of mono-, di-, and polybrominated isomers, with substitution occurring preferentially at secondary carbons quora.comquora.com. Achieving a high yield of this compound through this method alone would necessitate extensive separation and purification. While studies on C-H activation and bromination exist researchgate.netacs.orgacs.orgtcichemicals.comscielo.brrsc.org, they often focus on specific functional groups or directing groups to control regioselectivity, rather than the direct tribromination of unactivated hexane to a specific isomer like this compound.

Directed Bromination Strategies Utilizing Activating Groups

Directed bromination strategies leverage the presence of functional groups that can guide the brominating agent to specific positions on the carbon chain. While specific examples for directing bromination to the 1,2, and 6 positions of hexane simultaneously are not readily found, the principle involves using a temporary or permanent activating/directing group. For instance, if a precursor molecule contained a group that could direct radical attack or electrophilic attack to the desired positions, it might be feasible. However, the 1,2,6-substitution pattern does not easily lend itself to simple directing group strategies on an unfunctionalized hexane chain without significant precursor modification.

Functional Group Interconversions for Bromine Atom Introduction

Functional group interconversions offer more controlled pathways to introduce bromine atoms at specific positions. These methods often start with functionalized hexane derivatives.

Hydrobromination of Unsaturated Hexane Precursors

The hydrobromination of unsaturated hexane precursors, such as hexenes or hexadienes, involves the addition of hydrogen bromide (HBr) across double or triple bonds. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, forming a more stable carbocation intermediate pressbooks.pubwikipedia.orgwou.edupressbooks.pub.

To obtain a this compound, one might consider starting with a hexadiene or a hexen-ol that, after hydrobromination and potentially further bromination steps, could lead to the desired product. For example, hydrobromination of a hexadiene could introduce two bromine atoms. However, achieving the specific 1,2,6-tribromo pattern would require a precursor with unsaturation strategically placed, and potentially a subsequent bromination step. For instance, hydrobromination of 1,5-hexadiene (B165246) could yield 1,5-dibromohexane (B1618359) ontosight.aibenchchem.com. Further bromination might be required to introduce the third bromine at the 2-position, which would likely involve free radical conditions and could lead to isomer mixtures.

Nucleophilic Substitution Reactions from Polyhydroxylated Hexanes

The conversion of alcohols to alkyl bromides via nucleophilic substitution is a well-established method. Starting with a polyhydroxylated hexane, such as a hexanetriol (B1209766), and reacting it with brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can replace hydroxyl groups with bromine atoms benchchem.comyoutube.comwikipedia.orgpenpet.comsciencemadness.orgchemicalbook.com.

To synthesize this compound, a precursor like hexane-1,2,6-triol would theoretically be ideal. Reacting this triol with a suitable brominating agent could replace all three hydroxyl groups with bromine atoms. However, the synthesis and availability of specific hexanetriol isomers like hexane-1,2,6-triol might be a limiting factor. If such a precursor were available, treatment with PBr₃ or similar reagents would be a viable route. For example, 1,6-dibromohexane (B150918) is synthesized from 1,6-hexanediol (B165255) using phosphorus tribromide ontosight.aibenchchem.comchemicalbook.com. Applying this principle to a triol would follow similar reaction pathways.

Conversion from Other Halogenated Hexane Isomers

The conversion of existing halogenated hexane isomers into this compound could involve halogen exchange reactions or isomerization processes. Halogen exchange reactions, such as the Finkelstein reaction, typically involve the substitution of one halogen for another, often driven by solubility differences or bond strengths frontiersin.orgnih.gov. However, these reactions are more commonly applied to interconverting halides of the same carbon skeleton, not necessarily creating a specific polyhalogenated pattern from a different polyhalogenated isomer unless the starting material is carefully chosen.

Isomerization of polybrominated hexanes could potentially lead to this compound, but this would likely require specific catalytic conditions that promote halogen migration. Halogen dance reactions, which involve the migration of halogens on aromatic rings, have been studied whiterose.ac.uk, but similar well-defined processes for aliphatic systems to achieve specific polybrominated isomers are less common. If a precursor like 1,2,5-tribromohexane were available, and conditions could be found to isomerize the bromine from the 5-position to the 6-position, this would be a route. However, such selective isomerization is generally difficult to achieve.

Compound List

this compound

Hexane

Hexene

Hexadiene

Hexanetriol

1,6-Dibromohexane

1,5-Dibromohexane

Hexan-1,2,6-triol

1,6-Hexanediol

Hexylamines

Hexyl alcohols

Hexyl esters

1-Bromohexane

2-Bromohexane

3-Bromohexane

1,2-Dibromohexane

3,3-Dibromohexane

2,2-Dibromohexane

1,2,5-Tribromohexane

1,1,2-Tribromoethane

Bromoethyne

1,6-Diiodohexane

Hex-1-ene

Hex-1-yne

Hex-3-yne

Hex-3-ene

1,5-Hexadiene

3-Bromohex-1-yne

3,4-Dibromohexane

Hexan-2-one

Hexanal

Undec-6-yn-5-ol

3,4-Hexanediol

1,2-Dihaloalkanes

Allylic acetates

Allylic alcohols

Halogenated alkanes

Polybrominated esters

Polybrominated alkanes

Aryl bromides

Vinyl halides

Alkyl halides

Polychlorinated alkanes

Aryl iodides

Aryl chlorides

Aryl fluorides

Alkyl chlorides

Alkyl bromides

Alkyl iodides

Alkyl fluorides

Haloalkanes

Alkenes

Alkynes

Allenes

Methylenecyclopropanes

Grignard reagents

Organometallic compounds

Aromatic hydrocarbons

Benzene

Toluene

Xylene

Ethylbenzene

Cyclopentane

Cyclooctane

Anisole

Phenols

Acetophenone derivatives

Eugenol

Eugenyl benzoate (B1203000)

Pyrene

Bromopyrene

1,3,6-Tribromopyrene

2-Bromopyrene

2,7-Dibromopyrene

1,3,6,8-Tetrabromopyrene

Benzoquinone

Aryl halides

Vinyl halides

Alkyl halides

Furan

Thiazole

Oxazole

Pyridine

Thiophene

Pyrrolidone

Adipaldehyde

Oxepane

2-Methyltetrahydropyran

2-Ethyltetrahydrofuran

1,6-Diaminohexane

Piperidine

N-Bromosuccinimide (NBS)

N-Bromoamides

N-Bromobenzene-1,3-disulfonamide

Poly(N-bromoacrylamine)

Poly(N-bromosuccinimide)

Poly(diallyldimethylammonium tribromide)

Poly(vinylbenzyl)triphenylphosphonium perbromide

Pyrrolidinone hydrotribromide

DABCO-bromine

Triphenylphosphine (Ph₃P)

Triphenylphosphine oxide (Ph₃PO)

Oxalyl bromide

Dimethyl sulfoxide (B87167) (DMSO)

Phosphorus tribromide (PBr₃)

Thionyl bromide (SOBr₂)

Phosphorus oxychloride

Antimony trifluoride

Antimony pentachloride

Potassium bromide (KBr)

Sodium bromide (NaBr)

Potassium iodide (KI)

Sodium chloride (NaCl)

Lithium chloride (LiCl)

Lithium bromide (LiBr)

Ammonium (B1175870) bromide

Calcium bromide

Magnesium bromide

Potassium carbonate

Sodium hydroxide (B78521) (NaOH)

Potassium hydroxide (KOH)

Sodium amide (NaNH₂)

Lithium diisopropylamide (LDA)

Potassium anilide

Isopropylmagnesium chloride

Lithium tri-butylmagnesate

Sodium bisulfite

Potassium bisulfite

Ammonium bisulfite

Sodium bromate (B103136)

Potassium bromate

Sodium thiosulfate (B1220275)

Orthoperiodic acid

Zinc

Hydrogen peroxide

Hydrogen sulfide (B99878)

Ammonia

Hydrogen bromide (HBr)

Hydrogen chloride (HCl)

Hydrogen fluoride (B91410) (HF)

Hydrogen iodide (HI)

Bromine (Br₂)

Chlorine (Cl₂)

Fluorine (F₂)

Iodine (I₂)

Hydrogen (H₂)

Carbon tetrachloride (CCl₄)

Dichloromethane (DCM)

Chloroform

1,2-Dichloroethane

Toluene

Benzene

Ethyl acetate (B1210297)

Diethyl ether

Anisole

n-Propyl ether

Isopropyl ether

n-Butyl ether

Tetrahydrofuran (THF)

1,4-Dioxane

Nitrobenzene

Cyclohexane

Cycloheptane

Cyclooctane

n-Hexane

Heptane

Octane

Methanol

Ethanol

Isopropanol

n-Butanol

Glycerol

Acetone

Acetonitrile

Ionic liquids

Hexamethylene glycol

Adipic acid

Adipates

Lithium aluminum hydride

Pyridinium chlorochromate

N-butylmagnesium bromide

Ethyl bromide

Acetylene

Aryl halides

Alkenes

Alkynes

Alkanes

Aromatic compounds

Organohalides

Organoboronates

Organometallic reagents

Arylboronates

Aryl iodides

Aryl bromides

Aryl chlorides

Aryl fluorides

Alkyl halides

Alkyl bromides

Alkyl chlorides

Alkyl iodides

Alkyl fluorides

Halogenated compounds

Brominated compounds

Chlorinated compounds

Fluorinated compounds

Iodinated compounds

Dihaloalkanes

Polyhalogenated compounds

Organohalides

Organometallic compounds

Carbocations

Free radicals

Halonium ions

σ complex

Wheland intermediate

Arenium ion

Lewis acid

Lewis base

Catalyst

Solvent

Nucleophile

Electrophile

Substrate

Reagent

Product

Intermediate

Leaving group

Functional group

Directing group

Activating group

C-H bond

C-C bond

C-X bond

C-M bond

Double bond

Triple bond

π bond

σ bond

Hydroxyl group

Bromine atom

Hydrogen atom

Halogen atom

Carbon atom

Oxygen atom

Nitrogen atom

Sulfur atom

Phosphorus atom

Metal atom

Radical initiator

Radical chain reaction

Nucleophilic substitution

Electrophilic addition

Free radical substitution

Hydrobromination

Hydrohalogenation

Halogenation

Bromination

Chlorination

Fluorination

Iodination

Hydroboration

Hydrogenation

Dehydration

Esterification

Oxidation

Reduction

Dehydrohalogenation

Halogen exchange

Isomerization

Halogen dance reaction

C-H activation

C-H functionalization

Cross-coupling reactions

Wittig reaction

Grignard reaction

SN2 reaction

SN1 reaction

Addition reaction

Substitution reaction

Elimination reaction

Cycloaddition

Diels-Alder reaction

Ritter-type reaction

Swarts reaction

Finkelstein reaction

Markovnikov's rule

Hammond postulate

Holleman rules

VSEPR theory

sp² hybridization

sp³ hybridization

sp hybridization

Trigonal planar geometry

Tetrahedral geometry

Resonance stabilization

Steric hindrance

Electronic effects

Regioselectivity

Stereoselectivity

Diastereoselectivity

Enantiomers

Racemic mixture

Chiral center

Achiral molecule

Protic solvent

Aprotic solvent

Nonpolar solvent

Polar solvent

Green chemistry

Sustainability

Mass intensity

Reaction yield

Reaction rate

Reaction mechanism

Transition state

Activation energy

Reaction coordinate

Intermediate

Product separation

Purification

Flash chromatography

Crystallization

Filtration

Distillation

Rotary evaporation

Gas chromatography (GC)

Infrared spectroscopy (IR)

Nuclear Magnetic Resonance (NMR) spectroscopy

Mass spectrometry (MS)

UV-Vis spectroscopy

X-ray crystallography

PubChem

ChemSpider

National Institute for Occupational Safety and Health (NIOSH)

Occupational Safety and Health Administration (OSHA)

Environmental Protection Agency (EPA)

Benchchem

Smolecule

Vulcanchem

Chemguide

Lumen Learning

Chemistry LibreTexts

ResearchGate

Quora

Vaia

MDPI

Frontiers in Chemistry

ACS Central Science

Journal of the American Chemical Society

Organic Chemistry Portal

Sciencemadness Discussion Board

White Rose Research Online

Ataman Kimya

Chemical Forums

Google Patents

Wikipedia

YouTube

TCI Chemicals

Ontosight

Ecampus Ontario Pressbooks

TopSCHOLAR

Sci-Hub

University of California, Riverside

University of Zurich

Kwantlen Polytechnic University

Columbia University

Gujarat, India

Qauid-i-Azam University Islamabad

Chatham County, US

America/New_York

Synthesis of Specifically Substituted Bromoalkanes via Multi-step Sequences

The synthesis of a specific isomer like this compound, which possesses a precise arrangement of bromine atoms on a six-carbon chain, typically necessitates multi-step synthetic sequences. Direct, single-step bromination of hexane under free-radical conditions, while a method for introducing bromine, often leads to a complex mixture of mono-, di-, and polybrominated isomers with poor regioselectivity. Achieving a defined substitution pattern, such as the 1,2,6-tribromo arrangement, requires a more controlled approach, often involving precursors with existing functional groups or unsaturation that can be selectively manipulated.

Multi-step synthesis strategies for specifically substituted bromoalkanes leverage the reactivity of various functional groups and the principles of organic reaction mechanisms. A common approach involves starting with a precursor molecule that already contains some of the desired structural features or can be readily functionalized at specific positions. For instance, a six-carbon chain with an alkene or alcohol functional group at a strategic location can serve as a starting point.

One potential strategy could involve utilizing a precursor like 5-hexen-1-ol. The alkene moiety can undergo addition reactions, such as hydrobromination or bromination, to introduce bromine atoms at specific carbons. For example, electrophilic addition of bromine (Br₂) across the double bond would yield a vicinal dibromide. Concurrently, the hydroxyl group (-OH) at the terminal position could be converted into a bromide through reactions with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under appropriate conditions. Each step must be carefully controlled to maximize the yield of the desired intermediate and minimize side reactions or the formation of undesired isomers.

Another conceptual approach might involve starting with a hexanediol isomer, such as 1,6-hexanediol, which is a precursor for 1,6-dibromohexane chemicalbook.comontosight.ai. To achieve a tribromo compound, further selective bromination or functional group transformation would be required. This could involve reactions with brominating agents that exhibit specific reactivity, or the introduction of a third bromine atom via a substitution reaction on a suitably functionalized intermediate. The challenge lies in directing the bromination or substitution to the precise positions (1, 2, and 6) without affecting other parts of the molecule or leading to over-bromination or rearrangement.

The design of such multi-step syntheses often relies on retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available starting materials through a series of known chemical transformations libretexts.orgyoutube.comchemrxiv.orgrsc.org. This process requires a thorough understanding of functional group interconversions, protecting group strategies, and reaction stereochemistry to ensure the successful and efficient construction of the target compound.

Isolation and Purification Techniques for Polybrominated Hexanes

Following the synthesis of a polybrominated hexane like this compound, the resulting reaction mixture will likely contain the desired product along with unreacted starting materials, by-products, and various isomers. Effective isolation and purification are crucial to obtain the compound in a pure form suitable for further analysis or application. Several chromatographic and physical separation techniques are commonly employed for such purposes.

Chromatographic Techniques: Chromatography is a powerful set of techniques for separating mixtures based on the differential distribution of components between a stationary phase and a mobile phase. For polybrominated alkanes, including isomers, chromatography offers high resolution.

Gas Chromatography (GC): GC is particularly well-suited for separating volatile and semi-volatile organic compounds. It involves vaporizing the sample and passing it through a column containing a stationary phase. Components of the mixture separate based on their volatility and their differential interactions (e.g., polarity, van der Waals forces) with the stationary phase. Different types of GC columns, such as non-polar or moderately polar capillary columns, can be chosen to optimize the separation of bromoalkane isomers researchgate.netsemanticscholar.orgquora.com. The separation is typically monitored by a detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is sensitive to halogenated compounds.

Column Chromatography (e.g., Flash Chromatography): For larger quantities of material or when GC is not sufficiently effective, column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a common method. The mixture is loaded onto a column packed with the stationary phase, and a mobile phase (solvent or mixture of solvents) is passed through. Components elute from the column at different rates depending on their polarity and affinity for the stationary phase. Careful selection of the mobile phase (eluent) is critical for achieving good separation quora.comresearchgate.netnih.govstudymind.co.uknih.govdoubtnut.com.

Physical Separation Techniques: While chromatography is often essential for isomer separation, physical methods can be used for initial cleanup or separation of major components.

Distillation: Fractional distillation can be employed to separate compounds based on differences in their boiling points. However, for separating closely related isomers of polybrominated hexanes, which may have very similar boiling points, distillation alone might not provide sufficient resolution. It is more effective for separating compounds with significantly different volatilities quora.comunits.it.

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the physical properties of this compound itself. Often, a combination of techniques, such as an initial extraction followed by column chromatography and then final purification by GC, might be necessary to obtain a high-purity sample.

Reactivity and Mechanistic Investigations of 1,2,6 Tribromohexane

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

The structure of 1,2,6-tribromohexane, featuring a primary bromine at the 6-position and a secondary bromine at the 2-position, suggests that it can undergo nucleophilic substitution reactions through both SN1 and SN2 pathways. The preferred mechanism will be influenced by the nature of the nucleophile, the solvent, and the specific bromine atom involved.

The primary bromide at C-6 is sterically accessible, favoring the bimolecular SN2 mechanism, which involves a backside attack by the nucleophile and leads to an inversion of stereochemistry if the carbon were chiral. In contrast, the secondary bromide at C-2 is more sterically hindered. While it can still undergo SN2 reactions, competing SN1 reactions become more plausible, especially with weaker nucleophiles in polar protic solvents. The SN1 pathway would proceed through a secondary carbocation intermediate, which could potentially lead to a mixture of stereoisomers if the original carbon was a stereocenter. The SNi (internal nucleophilic substitution) mechanism is less common and typically requires specific reagents like thionyl chloride, and its relevance to this compound is not established.

Intramolecular Cyclization Pathways and Ring Formation

The presence of bromine atoms at the 1, 2, and 6 positions of the hexane (B92381) chain introduces the potential for intramolecular cyclization reactions upon treatment with a suitable reagent, such as a non-nucleophilic base or a metal. Deprotonation at a carbon atom followed by an intramolecular SN2 attack could lead to the formation of cyclic products. For instance, the formation of a five-membered or six-membered ring is conceivable. The regioselectivity of such a cyclization would be governed by the relative stability of the resulting ring structures, with five- and six-membered rings being thermodynamically favored. The specific reaction conditions would be critical in determining the outcome.

Intermolecular Coupling Reactions with Organometallic Reagents (e.g., Grignard Reagents, Wurtz-type Reactions)

This compound is expected to react with organometallic reagents. The formation of a Grignard reagent by reacting this compound with magnesium would likely occur preferentially at the more reactive primary C-Br bond at the 6-position. The resulting organometallic species could then participate in intermolecular coupling reactions with other electrophiles.

Wurtz-type reactions, involving the treatment of the tribromide with an active metal like sodium, could lead to a variety of products. wikipedia.org Intramolecular coupling between the bromine-bearing carbons could yield cyclic compounds, while intermolecular coupling would result in the formation of longer-chain alkanes. wikipedia.org The product distribution would likely be complex and difficult to control.

Competitive Substitution at Primary and Secondary Bromine Centers

A key aspect of the reactivity of this compound is the competition between the primary and secondary bromine atoms in nucleophilic substitution reactions. Generally, primary halides are more reactive towards SN2 reactions due to lower steric hindrance. Therefore, under conditions favoring the SN2 mechanism (strong nucleophile, aprotic solvent), substitution is expected to occur preferentially at the C-6 position.

| Reaction Type | Preferred Site | Influencing Factors | Expected Mechanism |

| Nucleophilic Substitution | C-6 (Primary) | Strong nucleophile, aprotic solvent | SN2 |

| Nucleophilic Substitution | C-2 (Secondary) | Weak nucleophile, protic solvent | SN1 (competes with SN2) |

| Grignard Formation | C-6 (Primary) | Higher reactivity of primary C-Br | - |

| Wurtz-type Coupling | Both | Statistical and steric factors | Radical/Organometallic |

Elimination Reactions (E1, E2, E1cb)

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The mechanism of elimination, whether E1, E2, or E1cb, will depend on the strength of the base, the solvent, and the substrate structure.

Formation of Alkene Isomers and Diene Systems

Dehydrobromination of this compound can lead to a variety of alkene isomers. Elimination involving the bromine at C-2 can produce hex-1-ene-6-bromide or hex-2-ene-6-bromide. Elimination of the bromine at C-6 would yield 1-bromohex-5-ene. If a strong enough base is used, a second elimination reaction could occur, leading to the formation of diene systems. The position of the double bonds in the resulting dienes would be dictated by the regioselectivity of the elimination reactions.

Stereo- and Regioselectivity in Dehydrobromination Processes

The regioselectivity of the elimination reaction is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. Thus, for elimination involving the C-2 bromine, hex-2-ene-6-bromide would be expected to be the major product over the less substituted hex-1-ene-6-bromide. The use of a sterically hindered base, such as potassium tert-butoxide, could favor the formation of the Hofmann product (the less substituted alkene).

The stereoselectivity of E2 reactions is dependent on the anti-periplanar arrangement of the proton to be removed and the leaving group. This can lead to the preferential formation of either the (E) or (Z) isomer of the alkene, depending on the conformation of the starting material. For E1 reactions, which proceed through a carbocation intermediate, the stereochemical outcome is less controlled and typically favors the more stable trans (E) isomer.

| Elimination Reaction | Potential Products | Major Product (Zaitsev's Rule) |

| Dehydrobromination at C-2 | Hex-1-ene-6-bromide, Hex-2-ene-6-bromide | Hex-2-ene-6-bromide |

| Dehydrobromination at C-6 | 1-Bromohex-5-ene | - |

| Double Dehydrobromination | Various Hexadienes | Dependent on initial product |

Rearrangement Reactions and Isomerization Pathways

The structure of this compound, featuring bromine atoms on adjacent carbons (vicinal) and on a terminal carbon, presents several possibilities for rearrangement and isomerization reactions. These transformations are typically mediated by the formation of reactive intermediates such as carbocations or radicals.

Carbocation-Mediated Rearrangements:

Under polar or acidic conditions, the cleavage of a carbon-bromine bond can lead to the formation of a carbocation. The stability of this carbocation will significantly influence the subsequent reaction pathways. For instance, the loss of a bromide ion from the C-2 position would generate a secondary carbocation. This intermediate could then undergo a variety of rearrangements:

Hydride Shifts: A hydrogen atom from an adjacent carbon can migrate to the carbocationic center, leading to the formation of a more stable carbocation. For example, a 1,2-hydride shift from C-3 to C-2 would result in a different secondary carbocation.

Alkyl Shifts: While less common than hydride shifts in this specific substrate, the migration of an alkyl group is another possible rearrangement pathway for carbocations.

Neighboring Group Participation (Anchimeric Assistance): The bromine atom at C-1 or the more distant bromine at C-6 could potentially participate in the displacement of the leaving group at C-2 through the formation of a bridged halonium ion intermediate. This intramolecular nucleophilic attack can influence both the rate and stereochemistry of the reaction. wikipedia.org The formation of a cyclic bromonium ion between C-1 and C-2 is a classic example of neighboring group participation. wikipedia.org

These carbocationic intermediates can then be trapped by a nucleophile or lose a proton to form an alkene, leading to a variety of isomeric products.

Isomerization Pathways:

The isomerization of the hexane skeleton itself, for instance, the conversion of the straight-chain hexane to a methylpentane or dimethylbutane backbone, typically requires more forcing conditions, such as the presence of a strong Lewis acid catalyst. Such processes are common in petroleum refining for the isomerization of alkanes to increase their octane number. While theoretically possible for this compound, the presence of the bromo-substituents would likely lead to complex side reactions under these conditions.

Radical Reactions Involving Carbon-Bromine Bond Homolysis

The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to heat or ultraviolet (UV) light, leading to the formation of carbon and bromine radicals. This process is the initiation step for a variety of radical chain reactions.

Mechanism of Radical Formation and Propagation:

Initiation: The reaction is initiated by the homolytic cleavage of the weakest C-Br bond in this compound to generate a bromoalkyl radical and a bromine radical. The relative ease of homolysis for the C-Br bonds would depend on the stability of the resulting carbon radical (secondary vs. primary).

Br-CH2-CH(Br)-CH2-CH2-CH2-CH2-Br --(heat or hv)--> •CH2-CH(Br)-CH2-CH2-CH2-CH2-Br + Br•

Br-CH2-CH(Br)-CH2-CH2-CH2-CH2-Br --(heat or hv)--> Br-CH2-C•(Br)-CH2-CH2-CH2-CH2-Br + H• (less likely)

Propagation: The generated radicals can then participate in a series of propagation steps, which may include:

Hydrogen Abstraction: A bromine radical can abstract a hydrogen atom from another molecule of this compound to form hydrogen bromide (HBr) and a new bromoalkyl radical.

Bromine Atom Transfer: A carbon-centered radical can abstract a bromine atom from another bromine-containing species.

Intramolecular Radical Cyclization: The bromoalkyl radical could potentially undergo intramolecular cyclization, particularly if a five- or six-membered ring can be formed. For example, a radical at C-6 could attack the carbon at C-1 or C-2, although this is less likely than intermolecular reactions.

Termination: The radical chain reaction is terminated when two radicals combine. This can involve the combination of two carbon radicals, two bromine radicals, or a carbon and a bromine radical.

The specific products of these radical reactions would be a complex mixture of regioisomers and stereoisomers of polybrominated hexanes, as well as potential elimination and cyclization products.

Mechanistic Elucidation via Kinetic Studies and Isotope Effects

To distinguish between different potential reaction mechanisms for this compound, kinetic studies and the measurement of kinetic isotope effects (KIEs) would be invaluable tools.

Kinetic Studies:

By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, the rate law for a particular reaction can be determined. The rate law provides crucial information about the molecularity of the rate-determining step. For example, a reaction that is first-order in this compound and zero-order in a nucleophile would suggest a mechanism involving a slow, unimolecular step, such as carbocation formation (an SN1-type process). Conversely, a reaction that is first-order in both the substrate and the nucleophile would be consistent with a bimolecular mechanism (an SN2-type process).

Isotope Effects:

The kinetic isotope effect is a powerful tool for probing the nature of the transition state of a reaction. This is achieved by replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate.

Primary Kinetic Isotope Effect (PKIE): A significant PKIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, if a C-H bond is broken during the rate-limiting step of an elimination reaction of this compound, replacing that hydrogen with deuterium (D) would result in a significantly slower reaction rate (kH/kD > 1).

Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE can be observed when the hybridization or bonding of the isotopically labeled atom changes during the rate-determining step, even if the bond to that atom is not broken. For instance, in an SN1 reaction, a small SKIE might be observed for hydrogens on the carbon atom that becomes the carbocationic center.

The table below illustrates hypothetical kinetic isotope effect data and their mechanistic implications for reactions of this compound.

| Reaction Type | Isotopically Labeled Position | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | Hydrogen at C-1 or C-3 | Large (e.g., 4-8) | C-H bond cleavage is part of the rate-determining step. |

| SN1 Solvolysis | Hydrogen at C-2 | Small (e.g., 1.05-1.15) | Change in hybridization at C-2 in the transition state. |

| Radical Hydrogen Abstraction | Any C-H position | Moderate to Large | C-H bond is broken in the propagation step. |

By combining the results of kinetic studies with carefully designed isotope effect experiments, a detailed picture of the reaction mechanism, including the nature of the transition state, can be constructed.

Applications of 1,2,6 Tribromohexane in Complex Organic Synthesis

Role as a Versatile Building Block for Carbon Skeleton Construction

As a trifunctional electrophile, 1,2,6-tribromohexane serves as a building block for the construction of new carbon skeletons. The differential reactivity of the bromine atoms—one being internal and vicinal to another bromine, and the third being at a primary carbon position—allows for selective reactions. A notable example is its use in the synthesis of acyclic carboxylic acids through a Grignard reaction sequence.

Researchers have utilized this compound to prepare 5-hexenylmagnesium bromide, a key intermediate that can be further functionalized. This transformation highlights the compound's ability to act as a precursor to a six-carbon chain with a terminal reactive site.

Precursor for Macrocyclic and Polycyclic Compound Synthesis

While the structure of this compound suggests its potential as a precursor for forming cyclic compounds by reacting its multiple electrophilic sites with a suitable nucleophile, detailed research on its application in macrocyclic synthesis is not extensively documented in publicly available literature.

However, there are indications of its use in the synthesis of polycyclic systems. For instance, early organic chemistry research from 1983 briefly mentions the use of this compound in a reaction sequence aimed at producing polycyclic ring systems, although it was not the primary focus of the study. electronicsandbooks.com This suggests that under specific conditions, the compound can be used to form more complex, multi-ring structures, though this application appears to be highly specialized and not widely reported.

Intermediate in the Synthesis of Functionalized Organic Molecules

One of the most clearly documented applications of this compound is its role as an intermediate in the synthesis of functionalized organic molecules, such as long-chain carboxylic acids. A specific and efficient method for the preparation of 6-heptenoic acid relies on this tribromo-compound. acs.org

Table 1: Synthesis of 6-Heptenoic Acid from this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 1. Mg | 6-Heptenoic Acid | 66% | acs.org |

Additionally, this compound is identified as a potential reactant in the synthesis of organo-1-oxa-4-azonium cyclohexane (B81311) salts. google.com In this process, a substituted hydrocarbon like this compound is reacted in an aqueous medium with a 1-oxa-4-azacyclohexane derivative to form the desired quaternary ammonium (B1175870) salt. google.com These salts are of interest as organic structure-directing agents (OSDAs) in the synthesis of zeolites and other molecular sieves. google.com

Utility in Polymer Chemistry as a Cross-linking Agent or Monomer Precursor

In the field of polymer chemistry, this compound has been identified as a potential cross-linking agent. Its three bromine atoms provide multiple sites for reaction, allowing it to form bridges between polymer chains, thereby enhancing the mechanical stability and solvent resistance of the material.

Specifically, patents related to norbornene-type polymers list this compound among a variety of polyfunctional compounds that can be used to cross-link polymers containing quaternary ammonium functionalities. patentguru.com These cross-linked polymers are developed for applications such as anion exchange membranes (AEMs) in fuel cells, where stability in alkaline conditions is crucial. patentguru.com The use of such cross-linkers is a key strategy to decrease the solubility and swelling of the polymers, making them suitable for use in demanding environments. nih.gov While this compound is cited as a possible agent, the patents cover a broad class of similar compounds for this purpose.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The development of new synthetic methods that specifically leverage the unique reactivity of this compound is not a prominent feature in current chemical literature. The existing documented applications tend to use the compound within established reaction frameworks, such as Grignard reactions or nucleophilic substitutions, rather than being the subject of novel methodology development. Its primary value appears to be as a specialized building block for introducing a C6 chain with multiple reactive handles, rather than as a platform for discovering new types of chemical transformations.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, providing detailed information about the atomic nuclei within a molecule. For 1,2,6-Tribromohexane, both ¹H NMR and ¹³C NMR are vital for characterizing its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of hydrogen atoms present in a molecule and their surrounding electronic environments. The chemical shifts (δ) and splitting patterns (multiplicity) of the signals provide direct evidence of the proton environments and their neighboring protons. For this compound, the six carbon atoms and their attached hydrogens are expected to give rise to distinct signals, with the protons adjacent to electronegative bromine atoms appearing at lower field (higher ppm values).

Based on the structure CH₂Br-CHBr-CH₂-CH₂-CH₂-CH₂Br, the following ¹H NMR signals are anticipated:

Protons on C1 (CH₂Br): These protons are directly attached to a carbon bearing a bromine atom and are adjacent to the chiral center at C2. They are expected to appear as a multiplet (likely a triplet or complex multiplet due to coupling with C2) in the range of δ 3.4–3.6 ppm, characteristic of protons adjacent to a bromine atom uwimona.edu.jm.

Proton on C2 (CHBr): This methine proton is attached to a chiral carbon bearing a bromine atom. It is expected to resonate as a multiplet in the range of δ 4.0–4.2 ppm due to coupling with the protons on C1 and C3.

Protons on C3, C4, and C5 (–CH₂–): These methylene (B1212753) protons are located further from the bromine atoms and are expected to appear in the aliphatic region, typically between δ 1.2–2.0 ppm. Due to various vicinal and geminal couplings, these signals will likely be complex multiplets. Specifically, protons on C3 will be coupled to C2 and C4, protons on C4 to C3 and C5, and protons on C5 to C4 and C6.

Protons on C6 (CH₂Br): Similar to C1, these protons are attached to a carbon bearing a bromine atom but are further down the chain. They are expected to appear as a multiplet (likely a triplet or complex multiplet due to coupling with C5) in the range of δ 3.4–3.6 ppm uwimona.edu.jm.

The presence of a chiral center at C2 means that the protons on C1 and C3 are diastereotopic, potentially leading to more complex splitting patterns than simple triplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal, with chemical shifts indicative of their electronic environment.

The expected ¹³C NMR signals for this compound are:

C1 (CH₂Br): The carbon attached to bromine and C2. Expected chemical shift: δ 30–40 ppm uwimona.edu.jm.

C2 (CHBr): The chiral carbon bearing a bromine atom. Expected chemical shift: δ 40–50 ppm uwimona.edu.jm.

C3 (–CH₂–): The methylene carbon adjacent to C2. Expected chemical shift: δ 20–30 ppm uwimona.edu.jm.

C4 (–CH₂–): The central methylene carbon. Expected chemical shift: δ 25–35 ppm uwimona.edu.jm.

C5 (–CH₂–): The methylene carbon adjacent to C6. Expected chemical shift: δ 25–35 ppm uwimona.edu.jm.

C6 (CH₂Br): The carbon attached to bromine and C5. Expected chemical shift: δ 30–40 ppm uwimona.edu.jm.

The exact chemical shifts can vary depending on the solvent and spectrometer frequency, but these ranges provide a good indication of the expected signals.

Two-dimensional (2D) NMR techniques are powerful tools for confirming connectivity and assigning stereochemistry, especially for complex molecules.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, typically between adjacent protons (¹H-¹H vicinal couplings). For this compound, a COSY spectrum would show cross-peaks between:

Protons on C1 and the proton on C2.

Protons on C2 and the protons on C3.

Protons on C3 and the protons on C4.

Protons on C4 and the protons on C5.

Protons on C5 and the protons on C6. This helps in tracing the carbon backbone through proton-proton connectivities.

HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Correlation): These techniques correlate proton signals directly to the carbon atoms to which they are attached (¹H-¹³C one-bond couplings). An HMQC/HSQC spectrum would show cross-peaks for each unique proton signal with its directly bonded carbon signal, confirming assignments made from 1D spectra. For example, the signals for the protons on C1 would correlate with the signal for C1, the proton on C2 with C2, and so on.

Protons on C1 correlating with C2 and C3.

Proton on C2 correlating with C1, C3, and C4.

Protons on C6 correlating with C5 and C4. These long-range correlations help establish the sequence of carbon atoms and the placement of the bromine substituents.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations present in a sample.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹). For this compound, key absorptions would include:

C-H Stretching (Aliphatic): Strong absorption bands are expected in the region of 2850–2970 cm⁻¹ for the stretching vibrations of the methylene (–CH₂–) and methine (–CH–) groups insightsociety.orgmdpi.com.

C-H Bending (Aliphatic): Bands around 1460 cm⁻¹ (scissoring) and 1370 cm⁻¹ (rocking) are typical for methylene and methine groups insightsociety.org.

C-Br Stretching: This is a crucial indicator of the presence of bromine. C-Br stretching vibrations typically occur in the fingerprint region, generally between 500–700 cm⁻¹, though they can sometimes extend to lower wavenumbers insightsociety.orgmdpi.comorgchemboulder.comorgchemboulder.com. For this compound, distinct C-Br stretching bands are expected, likely appearing around 575 cm⁻¹ and 520 cm⁻¹, reflecting the different electronic environments of the C1-Br and C2-Br bonds, and the C6-Br bond.

A summary of expected FT-IR absorption bands for this compound:

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |

| C-H Stretching (Aliphatic) | 2955, 2870 |

| C-H Bending (Aliphatic) | 1460, 1370 |

| C-Br Stretching | 575, 520 |

Raman spectroscopy, like FT-IR, probes molecular vibrations but relies on inelastic scattering of light. It is complementary to IR spectroscopy, as some vibrations that are weak or inactive in IR can be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to vibrations involving changes in polarizability, such as C-C bond stretching.

For this compound, Raman spectroscopy would provide information on:

C-C Stretching (Backbone): Bands associated with the stretching of the carbon-carbon bonds along the hexane (B92381) chain are expected. These typically appear in the region of 1000–1200 cm⁻¹ horiba.com. For instance, specific C-C stretching modes might be observed around 1070 cm⁻¹ and 1125 cm⁻¹.

C-Br Stretching: Similar to FT-IR, C-Br stretching vibrations will be observed, though their intensity may differ. These bands are expected in the lower wavenumber region, potentially around 550 cm⁻¹.

Conformational Analysis: Raman spectroscopy can be sensitive to conformational changes, as different conformers can exhibit distinct vibrational modes. By analyzing the Raman spectra, particularly at different temperatures or in different phases (e.g., liquid vs. solid), insights into the preferred conformations of this compound can be gained. For example, studies on similar dibromoalkanes have shown that Raman can differentiate between trans and gauche conformations psu.edu.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio. For this compound, MS provides critical data regarding its exact mass and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurements, allowing for the determination of the elemental composition of a molecule. By precisely measuring the mass-to-charge ratio, HRMS can distinguish between compounds with very similar nominal masses. For this compound (C₆H₁₁Br₃), HRMS provides definitive data for its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value (Da) | Source |

| Exact Mass | 321.83904 | nih.gov |

| Monoisotopic Mass | 319.84109 | nih.gov |

These values, determined through high-resolution analysis, precisely match the calculated mass for a molecule with the formula C₆H₁₁Br₃, confirming its elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion, upon formation, can undergo fragmentation, breaking down into smaller ions and neutral species. The resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, providing clues about its structure. For this compound, the presence of three bromine atoms significantly influences its mass spectrum.

The characteristic isotopic distribution of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) leads to a distinctive isotopic cluster in the mass spectrum. For a tribrominated compound like this compound, this results in a series of peaks in the molecular ion region, typically observed at M, M+2, M+4, and M+6, with specific intensity ratios reflecting the combinations of bromine isotopes. This isotopic signature is a strong indicator of the presence of three bromine atoms within the molecule msu.edulibretexts.orglibretexts.org.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal, providing precise information about bond lengths, bond angles, and the arrangement of atoms in three-dimensional space. It is invaluable for understanding the solid-state conformation and packing of molecules.

Specific X-ray diffraction studies detailing the crystal structure of this compound were not found within the reviewed literature. However, if such data were available, XRD analysis would reveal the precise spatial arrangement of the bromine atoms and the hexane chain in the crystalline state. This would include detailed measurements of bond lengths (e.g., C-Br, C-C) and bond angles, as well as information on intermolecular interactions, such as van der Waals forces, which dictate crystal packing. Such detailed structural information is crucial for understanding the compound's physical properties and reactivity.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Advanced chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of chemical compounds and for separating mixtures of isomers.

GC and HPLC are widely employed to determine the purity of this compound. Analytical methods typically report purity levels, with common values indicating high purity. For instance, purity levels of approximately 97.0% chemsrc.com and up to 99.15% google.com have been reported, often determined by HPLC analysis. These techniques separate the target compound from any synthetic by-products or residual starting materials, allowing for quantitative assessment of its purity.

Furthermore, chromatographic methods can be adapted for the separation of structural isomers. While specific methods for separating isomers of tribromohexane are not detailed in the provided search results, the principles of chiral chromatography or specific non-chiral column chemistries could potentially be applied to resolve different stereoisomers or positional isomers if they were present in a sample. The development of such chromatographic methods is essential for obtaining highly pure isomeric forms for specific research applications.

Compound List:

this compound

Theoretical and Computational Chemistry Studies of Tribromoalkanes

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a "movie" of atomic motion. researchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can model the dynamic processes of molecules, such as conformational changes and interactions with their environment. acs.org For 1,2,6-tribromohexane, MD is an excellent tool for analyzing its conformational flexibility and the influence of solvents.

An MD simulation can track the transitions between different conformers over time, revealing the pathways and timescales of these changes. This dynamic perspective complements the static picture provided by quantum chemical calculations. It allows for the calculation of thermodynamic properties, such as the average distribution of conformers, which can be compared with experimental results.

Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. The behavior of this compound can vary significantly between a nonpolar solvent like hexane (B92381) and a polar solvent like water. MD simulations can model the solute-solvent interactions, showing how solvent molecules arrange around the tribromoalkane and how this solvation shell affects its preferred conformation and dynamic behavior. acs.org For instance, in a polar solvent, conformations that maximize the exposure of the polar C-Br bonds might be favored.

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS-AA / GAFF | Defines the potential energy function for atoms and bonds. |

| Solvent Model | TIP3P Water | An explicit model for water molecules. |

| System Size | ~5000 atoms | One solute molecule in a box of ~1600 solvent molecules. |

| Temperature | 298 K (25 °C) | Controlled using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 ns | The duration over which the system's trajectory is calculated. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Polybromoalkanes

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.gov These models are built by calculating a set of numerical descriptors for each molecule and then using regression techniques to find a mathematical equation that links these descriptors to an observed property.

For a class of compounds like polybromoalkanes, a QSRR model could be developed to predict reactivity in, for example, a nucleophilic substitution reaction. The first step is to define a training set of various polybromoalkanes with known reaction rates. Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: Partial charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Descriptors based on the connectivity of atoms in the molecule.

Using statistical methods like multiple linear regression or machine learning algorithms, a model is trained to find the best correlation between a subset of these descriptors and the measured reactivity. nih.gov Once validated, this QSRR model could be used to predict the reactivity of other polybromoalkanes, including this compound, without the need for further experiments.

Table 4: Potential Molecular Descriptors for a QSRR Model of Polybromoalkanes

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | Charge on Bromine-bearing Carbon | Indicates the electrophilicity of the reaction center. |

| Electronic | LUMO Energy | Relates to the ease of accepting electrons from a nucleophile. |

| Steric | Solvent-Accessible Surface Area | Measures the steric hindrance around the reaction site. |

| Topological | Wiener Index | Relates to the branching and size of the alkyl chain. |

| Quantum Chemical | C-Br Bond Length | Correlates with bond strength and the ease of bond breaking. |

Predictive Modeling of Reaction Selectivity and Yields

Predictive modeling in chemistry aims to forecast the outcome of a chemical reaction, including which products will be formed (selectivity) and in what amounts (yields). rsc.org These models often integrate quantum chemical calculations with machine learning algorithms to achieve high accuracy. nih.govresearchgate.net

For a molecule like this compound, which has multiple potential reaction sites, predicting selectivity is a key challenge. For instance, in an elimination reaction, HBr could be removed from different positions, leading to different alkene products (regioselectivity). Computational models can predict this outcome by calculating the activation energies for all possible reaction pathways. unizar-csic.es The pathway with the lowest activation energy is generally the most favored, and its product will be the major one. researchgate.net

Modern approaches leverage machine learning, training models on large datasets of known reactions. nih.gov By learning the complex relationships between reactant structures, reagents, and reaction outcomes, these models can make predictions for new, unseen reactions. Such a model could predict the most likely product when this compound is treated with a specific base, and even estimate the expected yield, accelerating the process of chemical discovery and synthesis design.

Table 5: Hypothetical Prediction of Product Selectivity for Dehydrobromination of this compound

| Possible Product | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|

| 6-bromo-1,2-hexadiene | Elimination at C1-C2 | 24.5 | ~15% |

| 1,6-dibromo-1-hexene | Elimination at C1-C2 (alternative) | 22.1 | ~75% |

| 1,2-dibromo-5-hexene | Elimination at C5-C6 | 28.0 | ~5% |

| Other Products | Rearrangement/Substitution | >30.0 | ~5% |

Environmental Transformation and Remediation Research for Halogenated Hydrocarbons

Abiotic Degradation Pathways and Kinetics

Abiotic degradation encompasses chemical and physical processes that break down compounds without the direct involvement of living organisms.

Hydrolysis is a chemical reaction where water molecules break chemical bonds. For alkyl halides like 1,2,6-tribromohexane, hydrolysis typically involves the substitution of a bromine atom by a hydroxyl group. The rate of this process is influenced by factors such as temperature, pH, and the specific structure of the compound.

Photolysis, the breakdown of compounds by light, particularly ultraviolet (UV) radiation, is another significant abiotic degradation pathway. In the atmosphere, UV radiation can cleave carbon-halogen bonds, initiating radical chain reactions. In aquatic systems, photosensitizers can also mediate degradation.

Specific studies detailing the photolysis of this compound were not found. However, carbon-bromine bonds are generally weaker than carbon-chlorine or carbon-fluorine bonds, making brominated compounds more prone to photolytic cleavage. This process can release bromine radicals, which can then participate in further environmental reactions. The efficiency of photolysis is dependent on the compound's ability to absorb light at environmentally relevant wavelengths and the intensity of solar radiation.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical substances by living organisms, predominantly microorganisms such as bacteria and fungi. This is a primary mechanism for the removal of many organic pollutants from the environment.

Microbial biodegradation can occur under aerobic (oxygen-rich) or anaerobic (oxygen-deficient) conditions, utilizing different metabolic pathways. The extent and rate of biodegradation are highly dependent on the specific microbial communities present and the chemical structure of the pollutant.

There is a lack of specific studies detailing the microbial biodegradation of this compound in the provided search results. Research on related halogenated compounds indicates that biodegradation is possible, often involving dehalogenation processes. However, highly halogenated compounds can be recalcitrant, meaning they resist microbial breakdown. Further investigation into specific microbial consortia or isolated strains capable of degrading this compound under various environmental conditions (aerobic vs. anaerobic) is warranted.

Enzymatic dehalogenation is a crucial process in the microbial breakdown of halogenated compounds. Haloalkane dehalogenases (HLDs) are a class of enzymes known to catalyze the removal of halogens from alkanes, typically through hydrolysis, yielding an alcohol, a halide ion, and a proton nih.gov. These enzymes exhibit varying substrate specificities, accommodating different lengths and types of halogenated alkanes nih.gov.

While direct evidence linking specific dehalogenases to this compound is absent in the reviewed literature, the general capability of HLDs to process brominated alkanes suggests that such enzymatic pathways could potentially be involved in its degradation. Enzymes with larger active sites, such as DmmA, have demonstrated the ability to process bulkier substrates nih.gov, indicating the potential for enzymes to act on compounds like this compound. Identifying and characterizing specific enzymes or microbial strains that can efficiently dehalogenate this compound would be a significant step in developing bioremediation strategies.

Environmental Partitioning and Transport Research

Environmental partitioning describes how a chemical distributes itself among different environmental media (air, water, soil, sediment, biota), while transport refers to its movement between these compartments. These processes are governed by a compound's physical and chemical properties.

Limited specific data for this compound's partitioning and transport properties were found. However, general characteristics of dibromohexanes offer some indications:

Water Solubility: 1,6-Dibromohexane (B150918) is reported to be insoluble or immiscible with water fishersci.fifishersci.ficymitquimica.com. This suggests that this compound would also exhibit low water solubility, favoring partitioning into non-aqueous phases.

Octanol-Water Partition Coefficient (Kow): While specific Kow values for this compound were not found, the lipophilic nature of brominated alkanes indicates a tendency to partition into organic matter, such as soil organic carbon and lipids in organisms. This suggests a potential for bioaccumulation.

Vapor Pressure and Henry's Law Constant: Data for this compound is scarce. For 1,6-dibromohexane, a low vapor pressure (<1 hPa at 20 °C) is noted merckmillipore.com. This, coupled with low water solubility, implies that volatilization from water to air might be limited, suggesting a greater tendency to remain in aquatic or soil environments.

Soil Adsorption: Due to its expected lipophilicity and low water solubility, this compound is likely to adsorb to organic matter in soil and sediment. This adsorption would influence its mobility, potentially retarding its movement through soil profiles and reducing its bioavailability in the aqueous phase.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes for Tribromohexanes

The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of tribromohexanes is no exception. Future research will prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the use of enzymatic halogenation . Halogenase enzymes offer the potential for highly selective bromination of alkanes under mild, aqueous conditions. libretexts.orglibretexts.org Research in this area would focus on identifying or engineering halogenases that can selectively introduce bromine atoms at specific positions on the hexane (B92381) backbone to yield 1,2,6-tribromohexane or its precursors. This biocatalytic approach would be a significant step away from traditional methods that often rely on harsh reagents and produce significant waste.

Photocatalysis represents another key area for the green synthesis of tribromohexanes. Visible-light-mediated bromination of alkanes using photocatalysts offers a milder alternative to traditional free-radical halogenation, which often requires UV light or high temperatures. libretexts.orgmasterorganicchemistry.com The development of efficient photocatalytic systems for the selective tribromination of hexane would be a major advancement.

Furthermore, the principles of green chemistry are being applied to reduce the environmental impact of bromination reactions. This includes the exploration of solvent-free reaction conditions and the use of less hazardous brominating agents. ucalgary.canih.govmdpi.com For instance, replacing elemental bromine with more manageable and less corrosive alternatives is a key objective. ucalgary.ca

| Synthesis Approach | Key Advantages | Research Focus |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, aqueous media. | Discovery and engineering of specific halogenase enzymes. |

| Photocatalysis | Use of visible light, milder reaction conditions. | Development of efficient and selective photocatalysts for tribromination. |

| Green Chemistry Principles | Reduced waste, safer reagents, energy efficiency. | Solvent-free reactions, alternative brominating agents. |

Exploration of Novel Catalytic Systems for Tribromohexane Transformations

The three bromine atoms in this compound offer multiple points for functionalization, making it a versatile building block in organic synthesis. The development of novel catalytic systems to selectively transform the carbon-bromine (C-Br) bonds is a major area of future research.

Cross-coupling reactions , a cornerstone of modern organic synthesis, are being increasingly applied to alkyl halides. acs.orgacs.orgrsc.org Future work will likely focus on developing palladium- or nickel-catalyzed cross-coupling reactions that are effective for the C(sp³)-Br bonds in this compound. rsc.org This would enable the selective introduction of a wide range of substituents, opening up pathways to complex molecules. A key challenge will be achieving selectivity between the primary (C6) and secondary (C1 and C2) C-Br bonds.

Moreover, the development of catalytic systems that can operate under mild and environmentally friendly conditions, such as in aqueous media, is a growing trend. acs.orgst-andrews.ac.uk The application of such systems to tribromohexane transformations would enhance the sustainability of these synthetic routes.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry